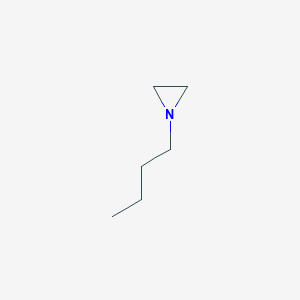
Aziridine, 1-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 1-butyl-, also known as Aziridine, 1-butyl-, is a useful research compound. Its molecular formula is C6H13N and its molecular weight is 99.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Aziridine, 1-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aziridine, 1-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
Aziridine derivatives, including 1-butyl-aziridine, have been investigated for their antimicrobial properties. Recent studies have shown that aziridine-thiourea derivatives exhibit promising antibacterial activity against various pathogens. For instance, compounds derived from aziridine demonstrated significant effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL. This suggests that aziridine derivatives could serve as potential candidates for developing new antibiotics .
Moreover, aziridines have been linked to anticancer activities. Research indicates that certain aziridine-containing compounds display cytotoxic effects on cancer cell lines such as HeLa and L929 murine fibroblasts. The structure-activity relationship (SAR) studies suggest that modifications in the aziridine ring can enhance biological activity, making them valuable in drug design .
Synthetic Utility
Aziridine, 1-butyl- serves as an essential building block in organic synthesis due to its unique reactivity. It can undergo ring-opening reactions to form various functionalized compounds. Recent advancements in synthetic methodologies have enhanced the accessibility of aziridines, allowing for more efficient transformations into complex molecules. For example, the use of chiral Brønsted acids has enabled the asymmetric synthesis of aziridines with high enantiomeric excess .
Additionally, aziridines can be employed in the synthesis of larger heterocycles through ring expansion reactions. These reactions are crucial for generating biologically relevant compounds with four to seven-membered rings, which are often found in natural products and pharmaceuticals .
Polymerization Applications
The polymerization of aziridine derivatives has garnered attention for producing polyamines and other macromolecular architectures. Aziridine monomers can undergo cationic and anionic polymerization processes to yield polymers with diverse structures and functionalities. For example, tert-butyl aziridine-1-carboxylate (BocAz) has been shown to undergo anionic ring-opening polymerization (AROP), leading to linear polyethyleneimine upon deprotection .
This polymerization technique allows for the creation of materials with applications in various fields, including:
- Biomedical : Biocompatible polymers for drug delivery systems.
- Environmental : Materials for CO2 capture and wastewater treatment.
- Industrial : Additives for paper production and coatings .
Case Study 1: Antimicrobial Activity
A study evaluated a series of aziridine-thiourea derivatives against a panel of bacterial strains. The most effective compounds showed superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin. This research underlines the potential of aziridines in combating antibiotic-resistant bacteria .
Case Study 2: Synthesis of Heterocycles
Research highlighted the use of aziridines in synthesizing complex heterocycles through ring expansion reactions. These methodologies have led to the discovery of new compounds with potential pharmacological applications, demonstrating the versatility of aziridine derivatives in drug development .
Propriétés
Numéro CAS |
1120-85-0 |
|---|---|
Formule moléculaire |
C6H13N |
Poids moléculaire |
99.17 g/mol |
Nom IUPAC |
1-butylaziridine |
InChI |
InChI=1S/C6H13N/c1-2-3-4-7-5-6-7/h2-6H2,1H3 |
Clé InChI |
XIEJPTDTTYFCJM-UHFFFAOYSA-N |
SMILES |
CCCCN1CC1 |
SMILES canonique |
CCCCN1CC1 |
Key on ui other cas no. |
1120-85-0 |
Synonymes |
1-Butylaziridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















